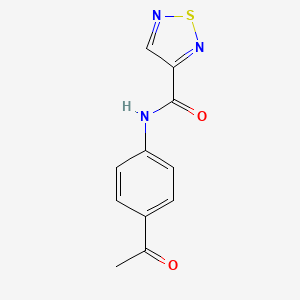
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide
説明
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide, also known as ATDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival. N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of Akt, a protein kinase that is activated by PI3K and plays a key role in cell survival and proliferation. This inhibition leads to the activation of caspases, which are enzymes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to increase the sensitivity of cancer cells to chemotherapy drugs, suggesting that it may be used in combination with other cancer treatments to improve their efficacy.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to have low toxicity in animal studies, suggesting that it may be relatively safe for human use. However, one limitation of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide is its poor solubility in water, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods to produce N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide for cancer treatment. Finally, research is needed to investigate the potential applications of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide in other fields, such as neurodegenerative diseases and inflammation.
合成法
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-acetylphenyl hydrazine with thiosemicarbazide in the presence of acetic acid, followed by the reaction of the resulting product with acetic anhydride and phosphorous oxychloride. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-7(15)8-2-4-9(5-3-8)13-11(16)10-6-12-17-14-10/h2-6H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWTXGNHLXJEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NSN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329813 | |
| Record name | N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
700860-69-1 | |
| Record name | N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
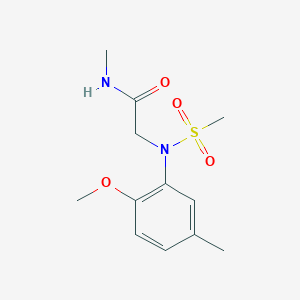
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
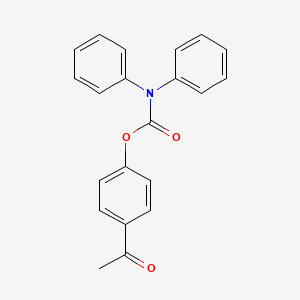
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
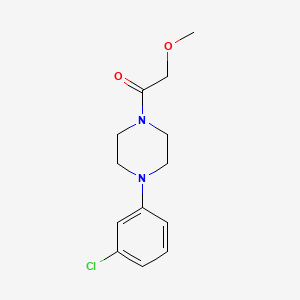
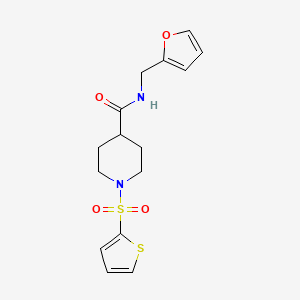
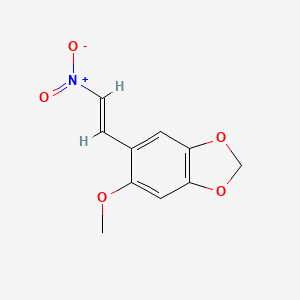
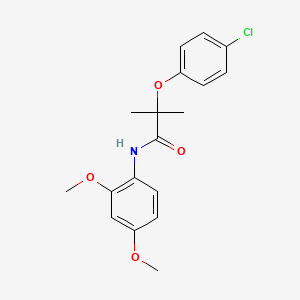

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)